molecular formula C19H20N4O3 B11208411 N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11208411
M. Wt: 352.4 g/mol
InChI Key: YWIVQERHVKHLFX-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Schiff base reduction route, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper catalysts for triazole formation, palladium catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways, making it effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the ethoxyphenyl group.

    N-(2-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the methoxyphenyl group.

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both ethoxyphenyl and methoxyphenyl groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-3-26-18-7-5-4-6-14(18)12-20-19(24)17-13-23(22-21-17)15-8-10-16(25-2)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,20,24)

InChI Key

YWIVQERHVKHLFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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